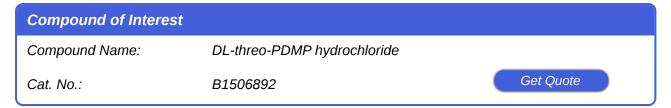


The Discovery and Synthesis of DL-threo-PDMP Hydrochloride: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Introduction

DL-threo-1-phenyl-2-decanoylamino-3-morpholino-1-propanol hydrochloride (DL-threo-PDMP HCl) is a synthetic ceramide analog that has emerged as a critical tool in the study of glycosphingolipid metabolism and its role in cellular processes. As a potent and competitive inhibitor of glucosylceramide synthase (GCS), the enzyme responsible for the first committed step in the synthesis of most glycosphingolipids, DL-threo-PDMP has been instrumental in elucidating the downstream effects of ceramide accumulation, including the induction of endoplasmic reticulum (ER) stress, autophagy, and apoptosis.[1] This technical guide provides an in-depth overview of the discovery, synthesis, and key experimental protocols related to **DL-threo-PDMP hydrochloride**, tailored for researchers and professionals in the field of drug development.

Data Presentation Physicochemical Properties of DL-threo-PDMP Hydrochloride



Property	Value	Reference
CAS Number	80938-69-8	
Molecular Formula	C23H38N2O3 · HCI	[2]
Molecular Weight	427.02 g/mol	[2]
Appearance	White to off-white solid	
Purity	≥98% (HPLC)	
Solubility	Water (50 mg/mL), Ethanol, DMSO [2][3]	
Storage	-20°C	

Biological Activity of DL-threo-PDMP and its Isomers



Compound	Target	Assay	IC ₅₀ / Effect	Reference
DL-threo-PDMP	Glucosylceramid e Synthase	Enzyme Assay	Inhibition	
D-threo-PDMP	Glucosylceramid e Synthase	Enzyme Assay	IC ₅₀ : 0.7 μM (uncompetitive vs. UDP-glucose, mixed vs. ceramide)	[4]
D-threo-PDMP	Glucosylceramid e Synthase	Cell-based (B16 Melanoma)	50% inhibition at 5 μΜ	[5]
L-threo-PDMP	Glucosylceramid e & Lactosylceramid e Synthases	Cell-based (Human Kidney)	Stimulatory effect	[6]
DL-threo-PDMP	Glucosylceramid e Synthase	Cell homogenates (MDCK)	33% inhibition at 5 μM, 48% inhibition at 10 μΜ	[7]
D-threo-PDMP	Neurite Outgrowth	Cell-based (Rat Explants)	Dose-dependent inhibition (5-20 μM)	[4]
D-threo-PDMP	Cell Adhesion	Cell-based (B16 Melanoma)	Inhibition at 10- 25 μΜ	[5]
DL-threo-PDMP	Apoptosis Induction	Cell-based (A549)	Caspase- independent apoptosis	[1]
DL-threo-PDMP	Autophagy Induction	Cell-based (A549)	Increased LC3B- II and decreased p62 expression	[1]

Experimental Protocols



Synthesis of DL-threo-PDMP Hydrochloride

The synthesis of **DL-threo-PDMP hydrochloride** is based on the methods originally described by Vunnam and Radin, and later refined by Inokuchi and Radin for the separation of its stereoisomers.[4] The following protocol outlines a general procedure for the synthesis of the racemic DL-threo mixture.

Materials:

- DL-threo-1-phenyl-2-amino-1,3-propanediol
- Decanoyl chloride
- Triethylamine
- Dichloromethane (DCM)
- Sodium bicarbonate (NaHCO₃) solution
- Brine
- Anhydrous sodium sulfate (Na₂SO₄)
- Thionyl chloride (SOCl₂)
- Morpholine
- Hydrochloric acid (HCl) in diethyl ether or isopropanol

Procedure:

- N-acylation: Dissolve DL-threo-1-phenyl-2-amino-1,3-propanediol in DCM and cool to 0°C.
 Add triethylamine, followed by the dropwise addition of decanoyl chloride. Allow the reaction to warm to room temperature and stir overnight.
- Work-up: Wash the reaction mixture sequentially with saturated NaHCO₃ solution and brine.
 Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain DL-threo-1-phenyl-2-decanoylamino-1,3-propanediol.



- Chlorination: Dissolve the product from the previous step in DCM and cool to 0°C. Slowly
 add thionyl chloride and stir at room temperature for several hours. Remove the solvent
 under reduced pressure.
- Morpholine substitution: Dissolve the resulting crude chloro derivative in an appropriate solvent and add morpholine. Heat the reaction mixture to drive the substitution reaction to completion.
- Purification and Salt Formation: Purify the crude product by column chromatography.
 Dissolve the purified free base in a minimal amount of a suitable solvent (e.g., diethyl ether) and add a solution of HCl in diethyl ether or isopropanol to precipitate the hydrochloride salt.
- Isolation: Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield **DL-threo-PDMP hydrochloride**.

Glucosylceramide Synthase (GCS) Activity Assay

This protocol is adapted from methodologies used to assess the inhibitory effect of PDMP on GCS activity.

Materials:

- Cell lysates or purified GCS enzyme
- Ceramide substrate (e.g., NBD-C6-ceramide)
- UDP-glucose
- DL-threo-PDMP hydrochloride (as inhibitor)
- Assay buffer (e.g., Tris-HCl buffer, pH 7.4)
- Thin Layer Chromatography (TLC) plates
- TLC developing solvent (e.g., chloroform/methanol/water mixture)
- Fluorescence imaging system



Procedure:

- Reaction Setup: In a microcentrifuge tube, combine the assay buffer, cell lysate or purified GCS, and the desired concentration of **DL-threo-PDMP hydrochloride**. Pre-incubate for a short period at 37°C.
- Initiation: Start the reaction by adding the ceramide substrate and UDP-glucose.
- Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 1-2 hours).
- Termination: Stop the reaction by adding a chloroform/methanol mixture.
- Lipid Extraction: Vortex the mixture and centrifuge to separate the phases. Collect the lower organic phase containing the lipids.
- TLC Analysis: Spot the extracted lipids onto a TLC plate and develop the plate using an appropriate solvent system to separate the product (glucosylceramide) from the substrate (ceramide).
- Detection and Quantification: Visualize the fluorescently labeled lipids on the TLC plate using a fluorescence imaging system. Quantify the spot intensities to determine the GCS activity and the extent of inhibition by DL-threo-PDMP.

Assessment of Autophagy via Western Blotting for LC3-II and p62

This protocol describes the detection of autophagy induction by monitoring the conversion of LC3-I to LC3-II and the degradation of p62/SQSTM1.[1][8]

Materials:

- Cultured cells (e.g., A549, HeLa)
- DL-threo-PDMP hydrochloride
- Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
- Protein assay kit (e.g., BCA)



- SDS-PAGE gels
- PVDF membrane
- Primary antibodies: anti-LC3B, anti-p62/SQSTM1, anti-GAPDH (loading control)
- HRP-conjugated secondary antibodies
- Chemiluminescent substrate

Procedure:

- Cell Treatment: Plate cells and allow them to adhere overnight. Treat the cells with various concentrations of **DL-threo-PDMP hydrochloride** for a specified time (e.g., 24 hours).
 Include a vehicle-treated control. To monitor autophagic flux, a set of cells can be co-treated with a lysosomal inhibitor like bafilomycin A1 or chloroquine for the last few hours of the experiment.
- Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
- Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.
- Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF membrane.
- Immunoblotting: Block the membrane and then incubate with primary antibodies against LC3B, p62, and a loading control overnight at 4°C.
- Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies. Visualize the protein bands using a chemiluminescent substrate and an imaging system.
- Analysis: Quantify the band intensities. An increase in the LC3-II/LC3-I ratio and a decrease in p62 levels are indicative of induced autophagy.



Measurement of Apoptosis by Caspase-3/7 Activity Assay

This protocol outlines a method to quantify apoptosis by measuring the activity of executioner caspases 3 and 7.

Materials:

- Cultured cells
- DL-threo-PDMP hydrochloride
- Caspase-3/7 activity assay kit (containing a luminogenic or fluorogenic substrate)
- Microplate reader (luminometer or fluorometer)

Procedure:

- Cell Plating and Treatment: Seed cells in a multi-well plate and treat with **DL-threo-PDMP** hydrochloride at various concentrations for a desired duration. Include appropriate controls.
- Assay Reagent Preparation: Prepare the caspase-3/7 reagent according to the manufacturer's instructions. This typically involves reconstituting a lyophilized substrate in a buffer.
- Cell Lysis and Substrate Incubation: Add the caspase-3/7 reagent directly to the cell culture wells. The reagent contains a cell-permeable substrate and components to lyse the cells.
- Incubation: Incubate the plate at room temperature for a specified time (e.g., 1-2 hours), protected from light.
- Measurement: Measure the luminescence or fluorescence using a microplate reader. The signal intensity is directly proportional to the caspase-3/7 activity.
- Data Analysis: Normalize the signal to the number of cells or a viability marker if performing a multiplexed assay. An increased signal in treated cells compared to controls indicates apoptosis induction.



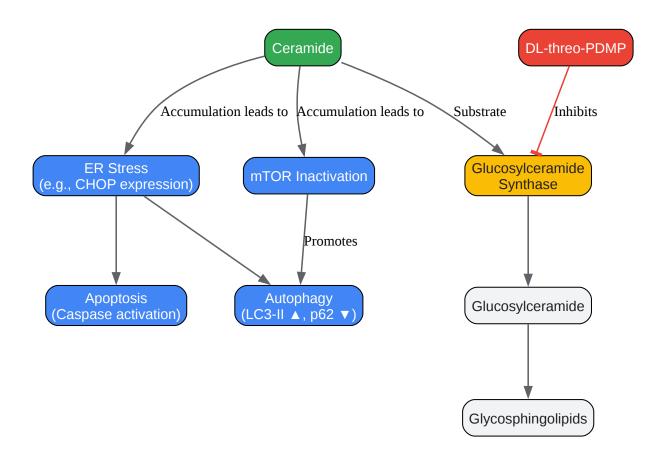
Mandatory Visualization



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Caption: Synthetic workflow for **DL-threo-PDMP hydrochloride**.

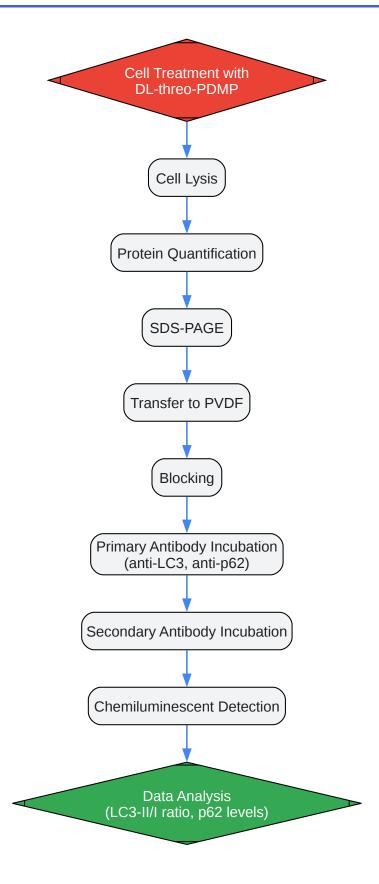




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Caption: Signaling pathway affected by DL-threo-PDMP.





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Caption: Experimental workflow for autophagy assessment.



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